An In-depth Technical Guide to Chloropropylate: Structure, Properties, and Biological Interactions
An In-depth Technical Guide to Chloropropylate: Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological interactions of chloropropylate. The information is compiled and presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.
Chemical Identity and Structure
Chloropropylate is an organochlorine acaricide, chemically classified as an isopropyl ester of 4,4'-dichlorobenzilic acid.[1][2] Although now considered obsolete and no longer registered for use as a pesticide in many regions, including the United States and Europe, its history as a non-systemic contact miticide for agricultural use warrants a thorough understanding of its chemical and toxicological profile.[1][3]
The fundamental chemical identifiers and structural details for chloropropylate are summarized below.
| Identifier | Value |
| IUPAC Name | propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate[1][4] |
| Synonyms | Isopropyl 4,4'-dichlorobenzilate, Acaralate, Rospin, Chlormite[1][5] |
| CAS Number | 5836-10-2[1][6] |
| Molecular Formula | C₁₇H₁₆Cl₂O₃[6][7] |
| Molecular Weight | 339.21 g/mol [6][7] |
| SMILES | CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O[1][3] |
| InChIKey | AXGUBXVWZBFQGA-UHFFFAOYSA-N[3][6] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for understanding its environmental fate, bioavailability, and interaction with biological systems. Chloropropylate is a white, crystalline solid with low solubility in water.[3][5]
| Property | Value | Conditions |
| Melting Point | 73 °C[7][8] | N/A |
| Boiling Point | 148-150 °C[1][7] | at 0.5 mmHg |
| Density | 1.36 g/cm³[1][7] | at 20 °C |
| Water Solubility | Low (qualitative)[3] | N/A |
| LogP (Octanol/Water) | 4.7 (predicted)[9] | N/A |
| Henry's Law Constant | 8.03 x 10⁻⁹ atm·m³/mol (estimated)[1] | at 25 °C |
| Stability | Unstable in strongly acidic and alkaline media[1] | N/A |
Synthesis and Analysis
Representative Synthesis Protocol: Fischer Esterification
Objective: To synthesize isopropyl 4,4'-dichlorobenzilate (chloropropylate) from 4,4'-dichlorobenzilic acid and isopropanol.
Materials:
-
4,4'-Dichlorobenzilic acid
-
Isopropanol (anhydrous, excess to serve as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 molar equivalent of 4,4'-dichlorobenzilic acid in an excess of anhydrous isopropanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.3 molar equivalents) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting carboxylic acid. Reflux is maintained until the reaction is deemed complete (typically several hours).[10]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.
-
Neutralization: Wash the combined organic layers sequentially with deionized water, then with saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude chloropropylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product.[10]
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Representative Analytical Protocol: GC-MS Analysis of Residues
Chloropropylate residues in environmental or biological samples are typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD).[3][11] The following protocol is a representative workflow for the analysis of organochlorine pesticides in a solid matrix like soil.[6][8]
Objective: To extract and quantify chloropropylate from a soil sample.
Materials:
-
Soil sample
-
Acetonitrile, Hexane, Dichloromethane (pesticide grade)
-
Anhydrous sodium sulfate (baked at 400°C)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
-
Chloropropylate certified reference standard
-
Internal standard (e.g., a related but distinct organochlorine pesticide)
-
Centrifuge, vortex mixer, evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Fortification: Spike the sample with an internal standard to correct for matrix effects and extraction efficiency.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and vortex vigorously for 1 minute. Add QuEChERS extraction salts, cap, and shake vigorously for 1 minute.[5]
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous/solid phases.
-
Clean-up (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and anhydrous MgSO₄ (to remove residual water). Vortex for 30 seconds and centrifuge for 2 minutes.
-
Concentration and Solvent Exchange: Transfer the cleaned-up extract to a clean tube and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane or toluene) to a final volume of 1 mL.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph with a mass selective detector (GC-MS).[4]
-
Column: A low-bleed capillary column suitable for organochlorine pesticides (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[4]
-
Injection: 1 µL splitless injection.
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Oven Program: A temperature gradient program to separate chloropropylate from other matrix components and pesticides (e.g., start at 70°C, ramp to 300°C).[2]
-
MS Detection: Electron Impact (EI) ionization. Monitor in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, using characteristic ions for chloropropylate and the internal standard.[4]
-
-
Quantification: Create a calibration curve using certified reference standards. Quantify the chloropropylate concentration in the sample by comparing its peak area relative to the internal standard against the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102603569A - Production method of 3,4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. In vitro metabolism and bioactivation of 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
